molecular formula C13H22O2 B14316950 Trideca-3,4-dienoic acid CAS No. 112146-19-7

Trideca-3,4-dienoic acid

Cat. No.: B14316950
CAS No.: 112146-19-7
M. Wt: 210.31 g/mol
InChI Key: QUWZSYKEKKIPGC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trideca-3,4-dienoic acid can be achieved through various methods. One common approach involves the use of alkyne elementometalation followed by Pd-catalyzed cross-coupling reactions . This method allows for high selectivity and purity of the desired product. Another method involves the use of acid-catalyzed or base-catalyzed methylester preparation, which is efficient in preventing artificial isomerization and the formation of byproducts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using Pd-catalyzed alkenylation (Negishi coupling) due to its high selectivity and efficiency . This method is preferred for its ability to produce the compound in high yields and with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Trideca-3,4-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of conjugated double bonds makes it particularly reactive in cycloaddition reactions, such as the Diels-Alder reaction .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include Pd-catalysts for cross-coupling reactions, hydrazine for partial reduction, and maleic anhydride for adduct formation . Reaction conditions often involve moderate temperatures and specific solvents to ensure high selectivity and yield.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, cycloaddition reactions typically yield cyclic compounds, while reduction reactions can produce partially or fully saturated derivatives .

Mechanism of Action

The mechanism of action of trideca-3,4-dienoic acid involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation

Properties

CAS No.

112146-19-7

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h9,11H,2-8,12H2,1H3,(H,14,15)

InChI Key

QUWZSYKEKKIPGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=C=CCC(=O)O

Origin of Product

United States

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